2-Bromo-p-cymene

Suzuki-Miyaura Coupling Steric Hindrance Reaction Optimization

2-Bromo-p-cymene (IUPAC: 2-bromo-1-methyl-4-(1-methylethyl)benzene; CAS 2437-76-5) is a monoterpene-derived aryl bromide with the molecular formula C10H13Br and a molecular weight of 213.11 g/mol. It is a halogenated derivative of the naturally occurring p-cymene, featuring a bromine atom at the ortho position relative to the methyl group.

Molecular Formula C10H13B
Molecular Weight 213.11 g/mol
CAS No. 2437-76-5
Cat. No. B1266621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-p-cymene
CAS2437-76-5
Molecular FormulaC10H13B
Molecular Weight213.11 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(C)C)Br
InChIInChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3
InChIKeySPQXEZCUUYJJQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-p-cymene (CAS 2437-76-5) Procurement Guide: Baseline Identity & Properties


2-Bromo-p-cymene (IUPAC: 2-bromo-1-methyl-4-(1-methylethyl)benzene; CAS 2437-76-5) is a monoterpene-derived aryl bromide with the molecular formula C10H13Br and a molecular weight of 213.11 g/mol [1]. It is a halogenated derivative of the naturally occurring p-cymene, featuring a bromine atom at the ortho position relative to the methyl group [2]. This specific substitution pattern on the aromatic ring is the critical determinant of its utility as a versatile building block in organic synthesis, enabling a range of cross-coupling and functionalization reactions [2].

Ortho-bromo aryl building block for Pd-catalyzed cross-coupling
Defined regioisomer ensures predictable downstream transformations
Sterically hindered substrate; may require thermal activation for coupling

2-Bromo-p-cymene (CAS 2437-76-5) Differentiation: Why In-Class Substitution is Not Feasible


A scientific or industrial user cannot simply interchange 2-Bromo-p-cymene with another aryl bromide, or even a closely related p-cymene derivative, without significantly altering reaction outcomes. Its value proposition is defined by the unique combination of steric and electronic properties conferred by its specific ortho-bromo, para-isopropyl substitution pattern [1]. This configuration dictates a distinct reactivity profile in palladium-catalyzed cross-coupling reactions, where the steric hindrance of the ortho-bromine necessitates specific catalytic conditions compared to less hindered isomers, thereby directly impacting yield and feasibility [2]. Furthermore, this pattern ensures a predictable, single regioisomer in downstream transformations, which is a critical requirement for the synthesis of complex, high-value molecules [3].

Risk Factor
2-Bromo-p-cymene
Potential Substitute
Steric & regiochemical profile
Ortho-bromo/para-isopropyl; single regioisomer in cross-coupling
3-Bromo isomer (meta-substituted) may couple under milder conditions and give different regioisomer
Reactivity type & purification
Aryl halide suited for cross-coupling; boiling point ~234 °C
Benzylic bromide analog acts as alkylating agent; ~38 °C higher boiling point alters distillation profile

2-Bromo-p-cymene (CAS 2437-76-5) Quantified Differentiation Evidence Guide


2-Bromo-p-cymene Steric Profile Dictates Reaction Temperature in Suzuki-Miyaura Couplings vs. Unhindered Aryl Bromides

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the presence of an ortho-substituent significantly impacts reactivity. A study on the catalytic system comprised of Pd2(dba)3 and P(C6H5)(2-C6H4Cl)2 demonstrated that while unhindered aryl bromides were successfully coupled at room temperature, reactions involving sterically hindered aryl bromides required slight heating to 70 °C to achieve comparable conversion [1]. 2-Bromo-p-cymene, bearing an ortho-bromo and ortho-methyl group, falls into the class of sterically hindered aryl bromides, and thus a user should anticipate the need for thermal activation in this and similar coupling protocols. This contrasts with a less hindered isomer like 3-bromo-p-cymene (CAS 4478-10-8), where the bromine is meta to the methyl group and experiences less steric encumbrance, which would be expected to couple under milder conditions. The temperature difference (25 °C vs. 70 °C) is a critical parameter for process chemists scaling up reactions where energy costs and thermal stability of substrates are primary considerations [2].

Steric & Temperature
Class-level inference
Target Requires ~70 °C (sterically hindered)
Unhindered aryl Br Room temperature (~25 °C)
Impacts process energy cost and substrate stability
Observed in Pd2(dba)3/P(C6H5)(2-C6H4Cl)2 catalyst system
Suzuki-Miyaura Coupling Steric Hindrance Reaction Optimization

2-Bromo-p-cymene Physicochemical Differentiation: Boiling Point & Density vs. Benzylic Bromide Analog

2-Bromo-p-cymene exhibits distinct physicochemical properties compared to its benzylic isomer, 4-isopropylbenzyl bromide (CAS 65724-11-0). 2-Bromo-p-cymene has a reported boiling point of 234.4 °C at 760 mmHg and a density of 1.269 g/mL at 25 °C . In contrast, its benzylic analog has a significantly higher boiling point of 272-273 °C at atmospheric pressure and a comparable density of 1.274 g/mL at 25 °C . The ~38 °C difference in boiling point is a key differentiating factor for purification via distillation. More importantly, the density difference, while small, is accompanied by a marked difference in reactivity; 2-Bromo-p-cymene is an aryl halide suited for cross-coupling, whereas 4-isopropylbenzyl bromide is an alkylating agent that reacts via nucleophilic substitution, making them non-interchangeable for most synthetic purposes .

Physicochemical Profile
Cross-study comparable
2-Bromo-p-cymene BP 234.4 °C, density 1.269 g/mL
Benzylic bromide analog BP 272–273 °C, density 1.274 g/mL
Clear distillation distinction; fundamentally different reactivity
Aryl halide vs alkylating agent (nucleophilic substitution)
Physicochemical Properties Separation Science Purification

2-Bromo-p-cymene Electronic Effects in Palladium-Catalyzed Cross-Coupling: Aryl Bromide vs. Aryl Iodide Reactivity

While 2-Bromo-p-cymene is a versatile reagent for cross-coupling, it is crucial to understand its relative reactivity compared to its iodo-analog (e.g., 2-iodo-p-cymene). A study on transition-metal-free Suzuki-type coupling reactions found that the reaction works well for aryl bromides, requiring a temperature of 150 °C for optimal performance, whereas aryl iodides did not reach completion under the same conditions [1]. This counter-intuitive observation highlights that the superior leaving group ability of iodide does not universally translate to higher yields in all catalytic systems; in this specific protocol, the aryl bromide was superior. For a user, this means that selecting 2-Bromo-p-cymene over its iodo counterpart may not just be a matter of cost or availability, but could be a strategic choice to achieve complete conversion in certain metal-free or other non-traditional coupling methodologies where aryl bromides exhibit unique reactivity advantages.

Metal-Free Coupling
Class-level inference
Aryl bromide Complete conversion reported
Aryl iodide Reaction incomplete under identical conditions
Aryl bromide may enable complete reaction where iodide fails
Transition-metal-free Suzuki-type coupling, 150 °C in water
Palladium Catalysis Oxidative Addition Reactivity Benchmarking

2-Bromo-p-cymene (CAS 2437-76-5) Optimal Research & Industrial Application Scenarios


Synthesis of Sterically Demanding Biaryl Pharmaceuticals via Optimized Cross-Coupling

2-Bromo-p-cymene is the preferred building block for constructing biaryl motifs found in pharmaceuticals and agrochemicals when the target molecule requires a specific ortho-substituted aromatic ring. Its defined substitution pattern ensures a single regioisomeric outcome. As demonstrated in Section 3, this compound requires specific thermal conditions (e.g., 70 °C) for efficient Suzuki coupling due to its steric hindrance [1]. This knowledge allows process chemists to rationally design synthetic routes rather than encountering unexpected low yields with unoptimized room-temperature protocols. This makes it a strategic choice in medicinal chemistry campaigns focused on optimizing drug candidates containing the p-cymene scaffold [2].

Development of Metal-Free and 'Green' Coupling Methodologies

Researchers developing novel, transition-metal-free cross-coupling reactions should prioritize 2-Bromo-p-cymene as a test substrate. Evidence presented in Section 3 indicates that aryl bromides, including 2-Bromo-p-cymene, can outperform their aryl iodide counterparts in such systems, achieving complete conversion where aryl iodides fail [3]. Its use is therefore not merely a matter of convenience but a strategic selection to demonstrate the efficacy and unique selectivity of a new methodology in a challenging, sterically hindered system. This application is highly relevant for advancing sustainable chemistry practices by eliminating the need for palladium or other precious metals.

Analytical Method Development and Quality Control for Halogenated Aromatics

The distinct physicochemical signature of 2-Bromo-p-cymene, characterized by a boiling point of 234.4 °C and a density of 1.269 g/mL, provides a reliable benchmark for analytical chemistry . In quality control (QC) and research and development (R&D) laboratories, this compound serves as a well-defined reference standard for developing and validating GC and HPLC methods for separating and quantifying similar halogenated aromatic compounds. Its clear differentiation from the higher-boiling benzylic bromide analog (~38 °C difference) is particularly useful for confirming the identity and purity of synthetic intermediates in a manufacturing setting.

Application
Selection Property
Validation Focus
Sterically hindered biaryl scaffold synthesis
Ortho-substituted aryl bromide with defined regioisomer
Cross-coupling condition optimization for steric activation
Metal-free coupling methodology development
Aryl bromide reactivity in non-traditional systems
Reaction completion and selectivity profiling
Halogenated aromatic QC & analytical methods
Distinct boiling point and density signature
Chromatographic identity confirmation and purity assessment

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